molecular formula C37H59NO12 B1225720 Neogermbudine CAS No. 595-64-2

Neogermbudine

Cat. No.: B1225720
CAS No.: 595-64-2
M. Wt: 709.9 g/mol
InChI Key: LWSPRPDSPCBAKK-KFQWNRGESA-N
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Description

Overview of Natural Products Chemistry and the Significance of Alkaloids in Research

Natural products chemistry is a scientific discipline focused on the isolation, structure elucidation, and synthesis of chemical compounds produced by living organisms. florajournal.com These compounds, often referred to as secondary metabolites, are not directly involved in the normal growth, development, or reproduction of the organism but often play crucial roles in defense mechanisms and environmental interactions. nih.govfrontiersin.org Among the vast array of natural products, alkaloids represent one of the most diverse and pharmacologically significant groups. florajournal.com

Alkaloids are naturally occurring organic compounds that contain at least one nitrogen atom, which typically imparts basic properties to the molecule. gcwgandhinagar.com Found predominantly in plants, but also in fungi, bacteria, and animals, alkaloids exhibit a wide range of potent biological activities. florajournal.comgcwgandhinagar.com Their structural complexity and diverse physiological effects have made them a cornerstone of drug discovery, with many serving as templates for the development of modern pharmaceuticals. florajournal.comnih.gov Historically, alkaloids like morphine, quinine, and atropine (B194438) have had a profound impact on medicine. nih.govresearchgate.net The study of alkaloids continues to be a vibrant area of research, providing insights into biosynthetic pathways, ecological interactions, and novel therapeutic agents. florajournal.comnih.gov

Historical Context of Veratrum Alkaloid Research

The study of alkaloids from the Veratrum genus, commonly known as false hellebores, has a rich history dating back to the 19th century. nih.gov Early investigations by French researchers Pelletier and Caventou in 1820 on Veratrum album led to the isolation of a substance they named "veratrine," which is now known to be a mixture of several alkaloids. nih.gov Advances in separation techniques in the early 20th century greatly expanded the understanding of the complex array of steroidal alkaloids present in these plants. nih.gov

Over the past century, more than 100 distinct steroidal alkaloids have been identified from various Veratrum species. nih.govsemanticscholar.org These compounds have been the subject of intense research due to their potent biological activities, including hypotensive and teratogenic effects. nih.gov Notably, the investigation of Veratrum californicum led to the discovery of cyclopamine, a teratogenic alkaloid that has become a crucial tool in studying embryonic development and cancer biology due to its inhibition of the Hedgehog signaling pathway. nih.govworldbotanical.com The historical exploration of Veratrum alkaloids laid the groundwork for the discovery and characterization of numerous complex molecules, including Neogermbudine.

Positioning this compound within the Broader Field of Specialized Metabolite Studies

This compound is classified as a C-nor-D-homo steroidal alkaloid, a subgroup of the broader class of Veratrum alkaloids. ontosight.ai The study of such intricate natural products falls under the umbrella of specialized metabolism, which focuses on the vast and diverse chemical compounds that are not essential for the primary life processes of an organism but play crucial roles in adaptation and survival. frontiersin.orgnih.gov

Specialized metabolites, like this compound, are often produced in response to specific environmental cues and can have highly specific biological activities. frontiersin.orgmetwarebio.com The biosynthesis of these complex molecules involves intricate enzymatic pathways, and understanding these pathways is a key area of research in specialized metabolite studies. nih.gov The structural complexity and specific stereochemistry of this compound make it a subject of interest for synthetic chemists and pharmacologists. ontosight.ai The study of compounds like this compound contributes to the broader understanding of the evolution of metabolic diversity in plants and the potential for discovering new bioactive molecules. nih.govnih.gov

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C37H59NO12 nih.gov
Molecular Weight 709.9 g/mol nih.gov
CAS Registry Number 595-64-2 lookchem.comctdbase.orgchemblink.comchemicalbook.com
IUPAC Name [(1S,9S,10S,11R,13S,14S,16R,23S,25R)-10,12,14,16,23-pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2,3-dihydroxy-2-methylbutanoate nih.gov
Synonyms Germbudine nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,6S,9S,10S,11R,12R,13S,15S,16R,19S,22S,23S)-10,12,14,16,23-pentahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S,3R)-2,3-dihydroxy-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H59NO12/c1-8-18(3)30(42)49-29-27(41)26-20(16-38-15-17(2)9-10-24(38)34(26,7)45)21-14-35-28(36(21,29)46)22(40)13-23-32(35,5)12-11-25(37(23,47)50-35)48-31(43)33(6,44)19(4)39/h17-29,39-41,44-47H,8-16H2,1-7H3/t17-,18+,19+,20-,21-,22+,23?,24-,25-,26+,27+,28+,29-,32-,33-,34+,35?,36?,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSPRPDSPCBAKK-KFQWNRGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(CC6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(C(C)O)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@H]1[C@@H]([C@H]2[C@@H](CN3C[C@H](CC[C@H]3[C@@]2(C)O)C)[C@H]4C1([C@@H]5[C@@H](CC6[C@]7(C5(C4)O[C@@]6([C@H](CC7)OC(=O)[C@](C)([C@@H](C)O)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H59NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974908
Record name Neogermbudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

709.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595-64-2
Record name Neogermbudine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neogermbudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Purification Methodologies for Neogermbudine

Plant Source Identification and Collection for Research Purposes

The initial and most critical step in the isolation of Neogermbudine is the identification and procurement of the correct plant species. The genus Veratrum, commonly known as false hellebore, is widely recognized as the primary source of a diverse array of steroidal alkaloids, including this compound.

Specific Veratrum Species for this compound Isolation

Research has identified several species within the Veratrum genus as sources of this compound. The roots and rhizomes of these plants are typically the parts used for extraction, as they contain the highest concentration of these alkaloids. nih.gov

Table 1: Documented Veratrum Species Containing this compound
SpeciesReference
Veratrum album tinkturenpresse.de
Veratrum japonicum nih.gov
Veratrum nigrum dntb.gov.uagoogle.com
Veratrum viride researchgate.net
Veratrum schindleri researchgate.net
Veratrum maackii researchgate.net

Geographical and Ecological Considerations in Sample Procurement

The genus Veratrum is distributed across temperate and subarctic regions of the Northern Hemisphere, with a significant concentration of species diversity in Eastern Asia. pacificbulbsociety.orgresearchgate.net The specific habitats of these plants are a crucial consideration for collection, as environmental factors can influence the phytochemical profile and alkaloid concentration.

Veratrum album (White Hellebore) has a broad, almost circumpolar distribution, found from Europe through Siberia to Alaska. pacificbulbsociety.orgwikipedia.orgkew.org It typically grows in subalpine meadows that are wet in the spring and at the margins of woodlands. pacificbulbsociety.org

Veratrum japonicum is native to East Asia, specifically Japan, Korea, and northeastern China. ontosight.ai It prefers moist, shaded environments such as the edges of woodlands and banks of streams. ontosight.ai

Veratrum nigrum (Black False Hellebore) is widespread across Eurasia, from France to Korea. wikipedia.org It thrives in shade or partial shade in wet or moist, nutrient-rich soils, and is often found in damp meadows and on mountain slopes. wikipedia.orgmissouribotanicalgarden.orgpfaf.org

Veratrum viride (Green False Hellebore) is native to North America, with distinct eastern and western varieties. wikipedia.org It is commonly found in wet soils in meadows, swamps, and along sunny streambanks, from sea level to high elevations. wikipedia.orgnativeplanttrust.orgpnwflowers.com

Veratrum californicum (California False Hellebore) is found in western North America, from Washington south to Mexico. wildflower.orgwikipedia.orgrngr.net It prefers moist, heavy soils in high mountain meadows, creek bottoms, and woodlands that receive significant winter snowpack. wildflower.orgwikipedia.org

Table 2: Geographical Distribution and Habitat of this compound-Containing Veratrum Species
SpeciesGeographical DistributionTypical Habitat
Veratrum albumEurope, Western Asia (Siberia), Alaska wikipedia.orgkew.orgSubalpine meadows, woodland margins pacificbulbsociety.org
Veratrum japonicumEast Asia (Japan, Korea, NE China) ontosight.aiiniaf.gob.boe-kjpt.orgMoist, shaded areas, woodland edges, stream banks ontosight.ai
Veratrum nigrumEurasia (France to Korea) wikipedia.orgrcplondon.ac.ukDamp meadows, mountain slopes, partial shade wikipedia.orgpfaf.org
Veratrum virideEastern & Western North America wikipedia.orgWet woods, swamps, meadows, streambanks wildflower.orgunc.edu

Extraction Techniques from Biological Matrices

Once the plant material is collected, the next stage involves extracting the crude alkaloids from the complex plant matrix. This is typically followed by chromatographic techniques to separate and purify individual compounds like this compound.

Solvent Extraction Methods for Alkaloid Isolation

Solvent extraction is a foundational technique for isolating alkaloids from plant materials. The process generally involves pulverizing the dried roots and rhizomes to increase the surface area for solvent penetration.

A common approach involves reflux extraction with an alcohol, such as ethanol (B145695), often at concentrations between 70% and 95%. google.com The resulting extract is then filtered and concentrated under reduced pressure to remove the solvent. google.com To separate the alkaloids from other plant constituents, the concentrated extract is often subjected to an acid-base extraction. The extract is acidified to protonate the alkaloids, making them soluble in the aqueous phase, which can then be washed with a non-polar solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is made alkaline, deprotonating the alkaloids and allowing for their extraction into an immiscible organic solvent like chloroform. google.com

One study comparing various methods for extracting alkaloids from Veratrum californicum found that an ethanol soak was superior for obtaining a high yield of biologically active alkaloids. encyclopedia.pubnih.gov Soxhlet extraction, a continuous extraction method, has also been employed using solvents like ethanol or benzene. nih.govresearchgate.net However, using acidic conditions during extraction, such as with acidic ethanol, can potentially lead to the degradation or isomerization of certain sensitive alkaloids.

Modern Extraction Techniques in Natural Product Research

In addition to traditional solvent-based methods, modern techniques are being applied to improve the efficiency and selectivity of natural product extraction.

Microwave-assisted extraction (MAE) is one such technique. This method uses microwave energy to heat the solvent and plant matrix, which can accelerate the extraction process. For Veratrum californicum, MAE has been performed using an ethanol-water mixture under alkaline conditions, heating the slurry to 120°C for a short period. nih.gov

Supercritical fluid extraction (SFE) is an advanced extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. nih.gov SFE is advantageous because it uses non-toxic solvents and the solvating power of the fluid can be tuned by altering pressure and temperature. dsm-firmenich.comsitec-hp.ch This allows for potentially selective extraction. scielo.br

However, the application of SFE for highly polar compounds like alkaloids can be challenging. Alkaloids often exist in plants as salts and have low solubility in non-polar supercritical CO₂. nih.gov To overcome this, the raw plant material may require pretreatment with an alkaline reagent to convert the alkaloid salts into their more soluble free-base form. Another strategy is the addition of a polar co-solvent (modifier) to the supercritical CO₂ to increase its solvating power.

In studies on Veratrum californicum, SFE with CO₂ was investigated. However, it was found to yield products that were potentially degraded or contaminated, resulting in lower biological activity compared to conventional solvent extraction methods. This highlights that while modern techniques offer potential advantages, they must be carefully optimized for the specific target compounds and plant matrix.

Ultrasonic-Assisted Extraction (UAE) Methodologies

Ultrasonic-Assisted Extraction (UAE) is a modern and efficient green technology for extracting bioactive compounds from plant materials. mdpi.comresearchgate.net The method utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. This phenomenon involves the formation, growth, and implosion of microscopic bubbles, which generates intense local pressures and temperatures. This energy disrupts the plant cell walls, enhancing solvent penetration and facilitating the release of intracellular compounds like this compound into the extraction solvent. mdpi.commdpi.com

The primary advantages of UAE over traditional methods include higher extraction yields, reduced solvent consumption, and significantly shorter extraction times, often achieving high efficiency in as little as 30 minutes. mdpi.comnih.gov The process is also conducted at lower temperatures, which minimizes the thermal degradation of sensitive compounds. researchgate.net

For the extraction of alkaloids from plant sources such as roots and rhizomes, hydroethanolic or other polar solvent solutions are commonly employed. mdpi.comresearchgate.net The efficiency of the extraction is dependent on several key parameters that are optimized to maximize the yield of the target compound.

Table 1: Key Parameters in Ultrasonic-Assisted Extraction (UAE)
ParameterDescriptionSignificance in ExtractionTypical Range for Plant Bioactives
Solvent CompositionThe type and concentration of the solvent used for extraction.Affects the solubility of the target compound. Polar solvents like ethanol-water mixtures are effective for alkaloids. mdpi.commdpi.com30-80% Ethanol or Methanol in Water mdpi.com
Extraction TimeThe duration of sonication.Longer times can increase yield but may lead to degradation if excessive. plos.org5-50 minutes mdpi.complos.org
TemperatureThe temperature at which the extraction is performed.Higher temperatures can improve solubility and diffusion, but excessive heat can degrade the compound. plos.org30-70°C plos.org
Solid-to-Solvent RatioThe ratio of the mass of the plant material to the volume of the solvent.A lower ratio (more solvent) can enhance extraction but may lead to dilution, complicating downstream processing. mdpi.comnih.gov10-60 g/L nih.gov
Ultrasonic Power/FrequencyThe power output and frequency of the ultrasound waves.Higher power generally increases extraction efficiency but must be controlled to prevent compound degradation. nih.gov40 kHz is a common frequency plos.org

Chromatographic Separation Strategies

Following initial extraction, the resulting crude extract contains a complex mixture of compounds. Therefore, a systematic and multi-step chromatographic separation strategy is essential for the purification of this compound. researchgate.netthieme-connect.com This typically involves a combination of different chromatographic techniques that separate compounds based on varying physicochemical properties such as polarity, size, and charge. libretexts.orgnih.gov

Preparative Column Chromatography Techniques

Preparative column chromatography is a fundamental technique used in the initial stages of purification to separate large quantities of a target compound from a crude extract. welch-us.comresearchgate.net The process involves loading the sample onto a column packed with a solid stationary phase and eluting it with a liquid mobile phase. column-chromatography.com Compounds are separated based on their differential affinities for the stationary and mobile phases. column-chromatography.com

Silica (B1680970) Gel Chromatography: This is a form of normal-phase adsorption chromatography where the stationary phase (silica gel) is polar, and the mobile phase is non-polar. column-chromatography.com Polar compounds in the mixture adsorb more strongly to the silica gel and thus elute more slowly, while non-polar compounds travel through the column more quickly. column-chromatography.com In the isolation of alkaloids from Veratrum species, silica gel column chromatography is a standard and cost-effective first step to fractionate the crude extract. researchgate.netresearchgate.net

Reversed-Phase Chromatography (RPC): In contrast to normal-phase, RPC utilizes a non-polar stationary phase and a polar mobile phase. chromtech.com The most common stationary phase is silica gel that has been chemically modified with hydrophobic alkyl chains, such as C18 (octadecylsilyl). chromtech.comwaters.com In this mode, non-polar compounds are retained more strongly on the column, while polar compounds elute earlier. waters.com RPC is highly effective for separating alkaloids and other natural products that may be difficult to resolve using normal-phase techniques. chromtech.com

Research on the chemical constituents of Veratrum dahuricum has specifically documented the use of Diaion HP-20 and Toyopearl HW-40 resins in the isolation of its compounds. researchgate.net These specialized resins offer different separation mechanisms compared to standard silica gel.

Diaion HP-20: This is a macroporous synthetic adsorbent resin made of polystyrene. It is a non-polar adsorbent that separates compounds based on hydrophobic interactions, similar to reversed-phase chromatography, but it is stable over a wide pH range. It is effective for desalting and concentrating compounds from aqueous extracts.

Toyopearl HW-40: This is a hydrophilic methacrylic polymer resin designed for size-exclusion chromatography (SEC). ontosight.aitosohbioscience.com It separates molecules based on their size, or hydrodynamic volume. ontosight.ai Smaller molecules can enter the pores of the resin beads and are retained longer, while larger molecules are excluded from the pores and elute more quickly. tosohbioscience.com This technique is particularly useful for separating alkaloids from other macromolecules or smaller impurities. ontosight.ai

High-Performance Liquid Chromatography (HPLC) in Fractionation

High-Performance Liquid Chromatography (HPLC) is an advanced form of column chromatography that uses high pressure to pass the mobile phase through a column packed with very fine particles, leading to high-resolution separations. researchgate.net It is typically employed in the final stages of purification to isolate compounds to a high degree of purity after initial fractionation by preparative column chromatography. thieme-connect.combiotage.com

Both analytical and semi-preparative HPLC are utilized in the study of this compound.

Analytical HPLC: This is used to identify and quantify the components in a mixture. It uses narrow columns (e.g., 2-4.6 mm inner diameter), small sample volumes, and focuses on achieving the highest possible resolution to separate and detect even trace components. chromservis.eugilson.com

Semi-preparative HPLC: This method bridges the gap between analytical and large-scale preparative chromatography. chromservis.eu The goal is to isolate sufficient quantities of a pure compound (milligram to gram scale) for structural elucidation and biological testing. thermofisher.com It employs wider columns (e.g., 8-16 mm inner diameter), higher flow rates, and larger sample injection volumes compared to analytical HPLC. chromservis.eugilson.com

The development of a semi-preparative method often begins by optimizing the separation on an analytical scale and then scaling up the conditions. lcms.cz Studies on alkaloids from Veratrum species have utilized reversed-phase C18 columns for HPLC separation to yield pure this compound. thieme-connect.com

Table 2: Representative Protocol for Semi-Preparative HPLC of this compound
ParameterSpecificationPurpose
InstrumentSemi-Preparative HPLC System with Fraction CollectorTo perform the separation and collect purified fractions automatically. thermofisher.com
ColumnReversed-Phase C18 (e.g., Venusil XBP-C18) thieme-connect.comProvides hydrophobic interactions to separate alkaloids based on polarity. thieme-connect.com
Column Dimensionse.g., 250 mm length x 10 mm inner diameterWider diameter allows for higher sample loading capacity compared to analytical columns. thermofisher.com
Particle Size5 - 10 µmA balance between resolution and backpressure for preparative scales. chromservis.eu
Mobile PhaseGradient of Acetonitrile and WaterA gradient elution is used to effectively separate compounds with a range of polarities. lcms.cz
Flow Rate~5 mL/minScaled up from analytical flow rates to accommodate the larger column diameter. thermofisher.com
Injection Volume500 µL - 2 mLLarger volumes are injected to process more material per run. gilson.comthermofisher.com
DetectionUV Detector (e.g., at 254 nm)Monitors the column eluent to identify peaks corresponding to the compounds being separated.

Countercurrent Chromatography (CCC) for Complex Mixtures

Countercurrent chromatography (CCC) is a sophisticated liquid-liquid partition chromatography technique that is highly effective for the separation and purification of natural products from complex mixtures. mdpi.com Unlike traditional column chromatography that uses a solid stationary phase, CCC utilizes a liquid stationary phase held in place by centrifugal force, while a liquid mobile phase flows through it. mdpi.com This eliminates irreversible adsorption of the sample onto a solid support, leading to high recovery rates and preserving the bioactivity of sensitive molecules. mdpi.com

The separation in CCC is based on the differential partitioning of solutes between two immiscible liquid phases. mdpi.com This makes it particularly well-suited for separating compounds with similar structures, such as the various steroidal alkaloids found in Veratrum extracts. nih.govacs.org High-speed counter-current chromatography (HSCCC), an advanced form of CCC, has been successfully applied to the isolation of various alkaloids, demonstrating its power in separating structurally related compounds from crude extracts. caf.ac.cn While specific protocols detailing the use of CCC for this compound are not extensively published, the technique's proven success with other Veratrum alkaloids, like veratramine (B1683811), and other complex alkaloids makes it a highly relevant and powerful methodology for its isolation. nih.govacs.org

Table 1: Features of Countercurrent Chromatography (CCC) for Alkaloid Isolation

FeatureDescriptionAdvantage in Alkaloid Purification
Principle Liquid-liquid partition chromatography. mdpi.comAvoids complications from solid supports like irreversible adsorption and sample degradation. mdpi.com
Stationary Phase Liquid, held by centrifugal or gravitational forces. mdpi.comHigh sample recovery and preservation of compound integrity.
Versatility A wide range of biphasic solvent systems can be employed.Allows for fine-tuning of selectivity for separating structurally similar alkaloids.
Sample Loading High loading capacity compared to analytical HPLC.Suitable for preparative-scale isolation from crude plant extracts. mdpi.com

Preparative Thin-Layer Chromatography (TLC) in Isolation

Preparative Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for the purification of small quantities of compounds. cdnsciencepub.com It operates on the same principles as analytical TLC but utilizes thicker stationary phase layers (typically silica gel) on larger plates to accommodate more significant amounts of material. cdnsciencepub.com This method is often employed as a final purification step for fractions obtained from column chromatography. nih.govalliedacademies.org

The general procedure involves applying the crude or semi-purified sample as a continuous band near the bottom of the preparative TLC plate. The plate is then placed in a sealed chamber containing a suitable solvent system (eluent), which moves up the plate by capillary action, separating the components of the mixture based on their differential affinity for the stationary and mobile phases. After development, the separated compound bands are visualized, often using UV light. The band corresponding to the target compound, such as this compound, is physically scraped from the plate. The pure compound is then recovered by washing the collected silica gel with a polar solvent to dissolve the compound, followed by filtration to remove the silica and evaporation of the solvent. cdnsciencepub.comcdnsciencepub.com This technique has been documented in the separation of various alkaloids from Veratrum species. nih.govcdnsciencepub.com

Table 2: General Steps for Preparative TLC Isolation

StepActionPurpose
1. Sample Application A concentrated solution of the semi-pure sample is carefully applied as a narrow band onto the origin line of the TLC plate.To load a sufficient quantity of material for purification.
2. Development The plate is placed in a chromatography chamber with a pre-selected solvent system.To separate the mixture components into distinct bands based on their Rf values.
3. Visualization The separated bands are located on the plate, commonly under UV irradiation.To identify the location of the target compound.
4. Scraping The silica gel band containing the desired compound is carefully scraped off the glass plate. cdnsciencepub.comTo physically isolate the stationary phase containing the target compound.
5. Elution & Recovery The collected silica is washed with a strong solvent (e.g., methanol, chloroform-methanol mixture) to dissolve the compound, followed by filtration and solvent evaporation. cdnsciencepub.comTo separate the pure compound from the silica gel adsorbent.

Advanced Purification and Crystallization Techniques for Research Materials

Following chromatographic separation, the isolated compound often requires further purification to achieve the high degree of purity necessary for structural elucidation and biological research. Crystallization is the most common and effective method for this final purification step. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. pressbooks.pub

The process typically involves dissolving the purified compound (e.g., this compound) in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. As the solution is allowed to cool slowly and undisturbed, the solubility of the compound decreases, forcing it out of the solution to form a highly ordered, solid crystalline lattice. pressbooks.pub Impurities, which are present in much lower concentrations, tend to remain dissolved in the solvent (mother liquor). The resulting pure crystals can then be collected by filtration. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. pressbooks.pub

For this compound, reports indicate that the final purification step yields colorless fine needle crystals. google.com This physical form is indicative of a highly pure substance. The purity can be confirmed by analytical techniques such as measuring the compound's melting point, which should occur over a narrow range for a pure substance.

Table 3: Physical and Analytical Properties of this compound

PropertyValue / DescriptionReference
Appearance Colorless fine needle crystals google.com
Molecular Formula C₂₇H₃₉NO₂ google.com
Molecular Weight (m/z) 410 [M+H]⁺ google.com
Melting Point 214.2-216.5 °C google.com

Structural Elucidation Methodologies of Neogermbudine

Application of Advanced Spectroscopic Techniques

NMR spectroscopy has been indispensable in delineating the complex structure of Neogermbudine. Through a combination of one-dimensional and two-dimensional experiments, researchers have been able to map out the carbon skeleton and assign the precise location of protons and functional groups. researchgate.netcolab.wscapes.gov.br Complete assignments of the proton and carbon-13 NMR signals have been crucial for confirming its identity. researchgate.netcolab.wscapes.gov.brworldbotanical.comjst.go.jp

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for the structural analysis of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal multiplicities (splitting patterns), and integration values, which correspond to the number of protons generating the signal. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of non-equivalent carbon atoms in the molecule.

While the specific, complete spectral data for this compound is dispersed across various studies, the analysis of related Veratrum alkaloids provides a clear framework for its characterization. researchgate.netcapes.gov.br The data from these spectra allow for the initial identification of key structural motifs, such as methyl groups, protons attached to oxygenated carbons, and the characteristic signals of the steroidal backbone.

Table 1: Representative ¹H and ¹³C NMR Data Interpretation for this compound This table is illustrative of the types of data obtained from 1D NMR spectra for compounds like this compound. Specific chemical shift assignments are based on comprehensive 2D NMR analysis.

Atom Type¹H Chemical Shift (δ, ppm) Range¹³C Chemical Shift (δ, ppm) RangeInformation Gained
Methyl Protons (CH₃)0.8 - 1.510 - 25Identifies the number and environment of methyl groups, including those on the steroidal core and ester side chains.
Methylene Protons (CH₂)1.0 - 2.520 - 45Reveals information about the cyclic structure and aliphatic chains.
Methine Protons (CH)1.5 - 4.530 - 60Helps define the connectivity within the steroidal rings.
Carbinol Protons (H-C-O)3.5 - 5.560 - 90Indicates carbons bearing hydroxyl or ether functional groups, crucial for determining the oxygenation pattern of the germine core.
Quaternary Carbons (C)N/A30 - 100Identifies carbons with no directly attached protons, such as ring junctions.
Carbonyl Carbon (C=O)N/A170 - 180Confirms the presence of ester functional groups.

Two-dimensional (2D) NMR experiments are critical for assembling the full structure of this compound by establishing correlations between nuclei. emerypharma.comoxinst.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY spectra are used to trace the proton-proton networks within the individual rings of the steroidal skeleton and along the ester side chains, effectively connecting adjacent CH groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached. emerypharma.comoxinst.com This is a powerful technique that allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals, or vice versa. It is particularly useful for distinguishing between CH, CH₂, and CH₃ groups when edited versions of the pulse sequence are used. oxinst.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the relative stereochemistry of this compound. Cross-peaks in a NOESY spectrum indicate through-space dipolar couplings, which allows for the assignment of the spatial orientation (axial or equatorial) of substituents on the cyclohexane (B81311) rings and the relative configuration of the numerous stereocenters.

Mass spectrometry is a key technique used to determine the molecular weight and elemental composition of this compound, and to gain structural information through controlled fragmentation. yok.gov.tr

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This precision allows for the determination of the elemental formula of the compound. For this compound, HRMS data confirms its molecular formula as C₃₇H₅₉NO₁₂. nih.gov In one analysis using UPLC-TOF-MS with electrospray ionization (ESI), this compound was detected as its sodium adduct [M+Na]⁺. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion AdductObserved m/zCalculated Mass (Da)Molecular FormulaSource
[M+H]⁺~710.4709.40372632C₃₇H₅₉NO₁₂ nih.gov
[M+Na]⁺732.3971709.8639 (as free base)C₃₇H₅₉NO₁₂ nih.gov

Tandem Mass Spectrometry (MS/MS or MS²) involves the selection of a specific parent ion (such as the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of daughter ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and provides valuable clues about its composition.

For steroidal alkaloids like this compound, MS/MS spectra can reveal the nature of the ester side chains by observing neutral losses corresponding to the masses of the carboxylic acids. worldbotanical.com The fragmentation of the complex polycyclic core also yields characteristic ions that help confirm the identity of the alkaloid class. yok.gov.trworldbotanical.com Analysis of this compound has shown a precursor ion [M+H]⁺ around m/z 710, which can be selected for MS² fragmentation experiments. nih.gov This technique is crucial for rapidly identifying known alkaloids in complex mixtures, such as plant extracts, and for obtaining structural information on new, related compounds. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule. savemyexams.com The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, causing them to stretch or bend. udel.edu An IR spectrophotometer measures this absorption, producing a spectrum that serves as a molecular fingerprint. savemyexams.com

For a complex molecule like this compound, which possesses a molecular formula of C37H59NO12, the IR spectrum provides crucial information about its constituent functional groups. chemblink.comnih.gov The structure of this compound contains multiple hydroxyl (-OH), ester (R-COO-R'), and amine (N-H) groups, as well as an epoxide ring. ontosight.ai The presence of these groups gives rise to distinct absorption bands in an IR spectrum.

The hydroxyl and amine groups are capable of forming hydrogen bonds, which typically results in broad absorption signals. uomustansiriyah.edu.iq The numerous hydroxyl groups in this compound would be expected to produce a very strong and broad absorption band in the 3500–3200 cm⁻¹ region. orgchemboulder.com The ester carbonyl (C=O) groups, in contrast, are expected to show a strong and sharp absorption peak. savemyexams.com

Table 1: Predicted Characteristic IR Absorption Bands for this compound Functional Groups

Functional GroupBondVibration TypeExpected Wavenumber (cm⁻¹)Expected Intensity/Shape
Alcohol/PhenolO-HStretch, H-bonded3500–3200Strong, Broad
AmineN-HStretch3400–3250Medium
AlkaneC-HStretch3000–2850Strong
EsterC=OStretch1750–1735Strong, Sharp
Ester/Epoxide/AlcoholC-OStretch1300–1000Strong

Data sourced from general IR spectroscopy correlation tables. savemyexams.comorgchemboulder.comlibretexts.org

UV-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing insights into its electronic structure. mat-cs.com This absorption occurs when electrons are promoted from a lower-energy ground state to a higher-energy excited state. mvpsvktcollege.ac.in The parts of a molecule responsible for this absorption are known as chromophores, which are typically covalently unsaturated groups. bspublications.net

The principal chromophores within the this compound structure are its two ester carbonyl (C=O) groups. ontosight.ai These groups contain non-bonding electrons (n) and pi (π) electrons, allowing for electronic transitions, most notably the n → π* transition. mvpsvktcollege.ac.in However, this compound lacks any extended systems of conjugated double bonds or aromatic rings. naturalproducts.net Conjugation significantly lowers the energy required for electronic transitions, shifting absorption to longer wavelengths. bspublications.net In the absence of such conjugation, the chromophores in this compound are expected to absorb only weakly in the lower UV range.

Table 2: Chromophore Analysis of this compound

ChromophoreElectronic TransitionExpected Absorption Region (λmax)
Ester (C=O)n → π*~205–215 nm

Data based on established principles of UV-Vis spectroscopy. mvpsvktcollege.ac.inslideshare.net

While auxochromes, such as the hydroxyl (-OH) and amino (-NH) groups present in this compound, can influence the absorption maximum, the lack of a core conjugated system means that UV-Vis spectroscopy is primarily used to confirm the absence of major conjugated chromophores rather than for detailed structural mapping. ontosight.aibspublications.net

Chiral Analysis Methods in this compound Stereochemistry

The biological function of a complex natural product is intrinsically linked to its three-dimensional structure, or stereochemistry. khanacademy.org this compound is a chiral molecule, meaning it is non-superimposable on its mirror image. ontosight.airutgers.edu It possesses numerous stereogenic centers, making the determination of its precise absolute configuration a critical and challenging aspect of its structural elucidation. ontosight.ainih.gov

Chromatographic Approaches for Enantiomeric Purity Assessment

Enantiomeric purity, a measure of the prevalence of one enantiomer in a mixture, is a key parameter in the analysis of chiral compounds. khanacademy.org Chiral chromatography is the most powerful and widely used technique for separating enantiomers and assessing their purity. chiralpedia.com This methodology relies on creating a chiral environment where the two enantiomers interact differently, allowing for their separation. csfarmacie.cz

High-performance liquid chromatography (HPLC) is a dominant technique in this field. chiralpedia.comrasayanjournal.co.in Two primary strategies are employed:

Direct Method (Chiral Stationary Phases - CSPs): The enantiomeric mixture is passed through a column where the stationary phase is itself chiral. The CSP forms transient, diastereomeric complexes with each enantiomer. csfarmacie.czlibretexts.org Because these complexes have different stabilities, one enantiomer is retained longer on the column than the other, resulting in separation. csfarmacie.cz

Indirect Method (Chiral Derivatization): The mixture of enantiomers is reacted with a pure, single-enantiomer derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. libretexts.org Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques. libretexts.org

Table 3: Chromatographic Methods for Chiral Separation

MethodPrincipleSeparation BasisColumn Type
Direct (CSP)Differential interaction with a chiral stationary phase.Different stability of transient diastereomeric complexes.Chiral (e.g., polysaccharide-based)
Indirect (Derivatization)Conversion of enantiomers into diastereomers.Different physical properties of the resulting diastereomers.Achiral (Standard)

Information compiled from sources on chiral chromatography. chiralpedia.comcsfarmacie.czlibretexts.org

Optical Rotation Dispersion (ORD) and Electronic Circular Dichroism (ECD)

To determine the absolute configuration of a molecule like this compound, chiroptical spectroscopic methods are essential. Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are two such non-destructive techniques that rely on the interaction of chiral molecules with polarized light. mgcub.ac.in

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. jasco-global.com The resulting plot, an ORD curve, is characteristic of a molecule's specific three-dimensional arrangement. mgcub.ac.in

Electronic Circular Dichroism (ECD): This method measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule across a range of wavelengths. jasco-global.comrsc.org An ECD spectrum provides information about the electronic transitions within the chiral environment and is highly sensitive to the molecule's stereochemistry. rsc.org

The shape, sign, and intensity of the signals in ORD and ECD spectra (known as Cotton effects) are unique to a particular stereoisomer, providing a spectroscopic signature of its absolute configuration. nptel.ac.in

Integration of Spectroscopic Data with Computational Methods for Structural Confirmation

The definitive assignment of the complex structure and, particularly, the absolute stereochemistry of this compound relies on the powerful synergy between experimental spectroscopic data and theoretical computational methods. researchgate.netanu.edu.au This integrated approach has become a gold standard in the structural elucidation of complex natural products. mdpi.comnih.gov

The general workflow involves several steps:

Proposal of Candidate Structures: Based on initial data (e.g., from NMR and Mass Spectrometry), several possible stereoisomers of the molecule are proposed.

Computational Modeling: Quantum chemical calculations, often using Density Functional Theory (DFT), are performed for each candidate structure. researchgate.netfrontiersin.org These calculations predict theoretical spectroscopic properties, including NMR chemical shifts, and crucially, the theoretical ORD and ECD spectra for each distinct stereoisomer. mdpi.com

Comparison and Validation: The theoretically calculated spectra for each candidate are compared with the experimentally measured ORD and ECD spectra of the isolated this compound. rsc.org

Structural Assignment: The absolute configuration of this compound is assigned to the candidate structure whose calculated spectroscopic data shows the best correlation with the experimental results. rsc.orgresearchgate.net

This combination of techniques provides a robust and reliable method for overcoming the ambiguities inherent in analyzing molecules with high conformational flexibility and numerous chiral centers, ensuring an accurate and complete structural elucidation. researchgate.netmdpi.com

Biosynthesis and Ecological Context of Neogermbudine

Proposed Biosynthetic Pathways of Veratrum Alkaloids

The biosynthesis of the diverse steroidal alkaloids in the genus Veratrum, including neogermbudine, is a complex process that is not yet fully elucidated. However, research combining precursor feeding studies, enzymatic assays, and modern transcriptomic analysis has begun to unravel the key steps. researchgate.netnih.gov These alkaloids are believed to share a common biosynthetic origin, diverging to form the various structures found in different Veratrum species. nih.gov

Early investigations into the biosynthesis of Veratrum alkaloids utilized radiolabeled compounds to trace the metabolic route. Seminal work in the 1970s on Veratrum grandiflorum involved administering acetate-1-¹⁴C and cholesterol-4-¹⁴C. nih.gov These studies demonstrated that the synthesis of these steroidal alkaloids likely starts with acetate, which is converted into cholesterol via the mevalonate (B85504) pathway. nih.gov Cholesterol, a fundamental sterol in many organisms, thus serves as the primary backbone for the subsequent modifications that lead to the formation of complex alkaloids like jervine (B191634) and veratramine (B1683811). nih.govnih.gov The nitrogen atom incorporated into the alkaloid structure is thought to be derived from the amino acid L-arginine. nih.gov

The transformation of cholesterol into the various Veratrum alkaloids involves a series of enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases and transaminases. nih.govnih.gov Research on Veratrum californicum has identified four specific enzymes that carry out the initial six steps in the pathway, converting cholesterol into verazine, a predicted precursor to many other Veratrum alkaloids. nih.govnih.gov

The proposed initial steps are as follows:

Cholesterol is first hydroxylated at the C-22 position by the enzyme CYP90B27. nih.gov

This is followed by hydroxylation and oxidation at the C-26 position, a reaction catalyzed by CYP94N1. nih.gov

A transamination reaction, utilizing γ-aminobutyric acid (GABA) as the amino donor, is then carried out by a γ-aminobutyrate transaminase (GABAT), which adds the nitrogen atom to the molecule. nih.gov

Finally, the F-ring is closed by CYP90G1 to form verazine. nih.gov

This pathway highlights the importance of specific intermediates such as 22-hydroxycholesterol (B121481) and 22-hydroxy-26-aminocholesterol. nih.gov The discovery of these enzymatic steps provides a foundational understanding of how the basic steroidal alkaloid skeleton is assembled from cholesterol. nih.govnih.gov

EnzymeFunctionIntermediate Formed
CYP90B27 Cholesterol 22-hydroxylase22-hydroxycholesterol
CYP94N1 22-hydroxycholesterol 26-hydroxylase/oxidase22-hydroxy-26-al-cholesterol
GABAT1 22-hydroxycholesterol-26-al transaminase22-hydroxy-26-aminocholesterol
CYP90G1 F-ring closureVerazine

Table 1: Key enzymes and their roles in the early stages of Veratrum alkaloid biosynthesis, leading to the formation of verazine. nih.gov

Modern genomic and transcriptomic techniques have significantly advanced the identification of genes involved in steroidal alkaloid biosynthesis. dntb.gov.ua By comparing the gene expression profiles in different tissues (e.g., roots and leaves) of Veratrum species like V. mengtzeanum, V. maackii, and V. nigrum, researchers can pinpoint candidate genes. researchgate.netfrontiersin.org

These studies have identified numerous differentially expressed genes associated with alkaloid biosynthesis. frontiersin.orgresearchgate.net Key gene families implicated include:

Cytochrome P450s (CYPs): Crucial for the oxidative modifications of the cholesterol skeleton. researchgate.netnih.gov

Transaminases: Responsible for introducing the nitrogen atom. nih.govnih.govresearchgate.net

Transcription Factors: Families such as AP2/ERF, GRAS, NAC, bHLH, and MYB-related are believed to regulate the expression of biosynthetic genes. frontiersin.orgresearchgate.net

For instance, a combined transcriptome and metabolome analysis of V. mengtzeanum identified 33,942 differentially expressed genes between the roots and leaves, with many linked to alkaloid synthesis. frontiersin.orgnih.gov These approaches not only confirm the roles of previously hypothesized enzyme classes but also uncover new candidate genes and regulatory factors that control the production of these complex metabolites. researchgate.net

Transcription Factor FamilyPotential Role in Veratrum
AP2/ERF Regulation of alkaloid biosynthesis
GRAS Regulation of alkaloid biosynthesis
NAC Regulation of alkaloid biosynthesis
bHLH Regulation of alkaloid biosynthesis
MYB-related Regulation of alkaloid biosynthesis
WRKY Regulation of alkaloid biosynthesis

Table 2: Transcription factor families identified through transcriptomic studies with a proposed regulatory role in the synthesis of alkaloids in Veratrum mengtzeanum. frontiersin.orgresearchgate.net

Biological Significance of this compound in its Producing Organism

The complex steroidal alkaloids produced by Veratrum species are not merely metabolic byproducts; they are crucial for the plant's survival and interaction with its ecosystem. frontiersin.org

The primary role of Veratrum alkaloids, including this compound, is believed to be in chemical defense. researchgate.net These compounds are highly toxic to a wide range of organisms, deterring feeding by herbivores. unifr.ch The neurotoxic activity documented for this compound, likely attributable to its 2,3-dimethylglycerate ester group, is a key feature of this defensive strategy. mdpi.com The general toxicity of Veratrum plants to livestock and other vertebrates is well-documented and is a direct consequence of their rich alkaloid content. unifr.chworldbotanical.com In fact, alkaloids from several Veratrum species have historically been utilized as insecticides. frontiersin.org This broad-spectrum toxicity provides the plant with effective protection against a variety of potential threats. researchgate.net

The production of toxic alkaloids profoundly shapes the ecological interactions of Veratrum plants. The general lack of feeding by vertebrate herbivores on Veratrum album is a testament to the efficacy of its chemical defenses. unifr.ch

However, this potent defense does not render the plant immune to all herbivores. Some specialist insects have co-evolved with Veratrum and can overcome its chemical arsenal. A notable example is the sawfly, Rhadinoceraea nodicornis, which is a specialist herbivore on V. album. The larvae of this sawfly are not only resistant to the plant's toxins but also sequester the alkaloids in their own bodies (hemolymph). unifr.ch This sequestration serves as a defense mechanism for the sawfly, protecting it from its own predators. unifr.ch

The concentration and specific types of alkaloids, including this compound, can also vary geographically and in response to different ecological conditions, suggesting a dynamic role for these compounds in adapting to local selective pressures. worldbotanical.com This chemical variation influences the plant's interactions with both herbivores and the microbial community, highlighting the central chemoecological relevance of its steroidal alkaloids.

Synthetic Approaches and Chemical Derivatization of Neogermbudine

Total Synthesis Strategies for Veratrum-Type Alkaloids

The synthesis of highly oxidized cevanine-type alkaloids, the subgroup to which Neogermbudine belongs, has seen fewer successes compared to other Veratrum subtypes like the jervanine and veratramine (B1683811) series. nih.govnih.gov However, recent advancements have paved the way for unified and divergent strategies capable of accessing these complex molecular frameworks. nih.govnih.gov

A retrosynthetic analysis of a complex Veratrum alkaloid skeleton, such as that found in this compound, typically involves strategically disconnecting the molecule into simpler, more readily available starting materials. A convergent approach is often favored, where different key fragments of the molecule are synthesized independently before being joined together in the later stages. rsc.orgunc.edu

Key disconnections for a this compound-type skeleton would likely focus on:

The Piperidine Ring (F-ring): This heterocyclic moiety is often disconnected from the main steroidal core, envisioning a late-stage cyclization to form the final ring system.

The C-nor-D-homo Steroid Core: The characteristic five-membered C-ring and six-membered D-ring present a significant synthetic hurdle. Strategies often involve the construction of a precursor with a standard steroid nucleus, followed by rearrangement, or building the unique ring system from acyclic precursors.

Side Chains and Functional Groups: The various hydroxyl and ester groups are often installed or manipulated in the final steps of the synthesis to avoid interference with key bond-forming reactions.

A plausible retrosynthetic pathway might break the molecule down into a highly functionalized tricyclic ABC-ring system and a separate fragment corresponding to the DEF-ring system. researchgate.net This convergent strategy allows for the development of efficient routes to each major component before their crucial coupling.

Constructing the densely functionalized and stereochemically rich core of this compound requires a diverse toolbox of modern synthetic methods. The primary challenge lies in controlling the chemo-, regio-, and stereoselectivity of reactions on complex intermediates. nih.gov

The control of stereochemistry is paramount in the synthesis of Veratrum alkaloids, as their biological activity is intrinsically linked to their three-dimensional structure. nih.gov Key strategies employed include:

Substrate-Controlled Reactions: Utilizing the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions.

Chiral Auxiliaries: Temporarily incorporating a chiral molecule to guide a stereoselective transformation, which is then removed.

Asymmetric Catalysis: Using chiral catalysts to create stereocenters with high enantioselectivity. For instance, asymmetric Diels-Alder reactions can be used to construct key ring systems with precise stereochemical control. unc.eduslideshare.net

Intramolecular Reactions: Reactions such as intramolecular Diels-Alder or Mannich cyclizations are powerful tools for forging multiple bonds and stereocenters in a single, highly controlled step. nih.govmdpi.com Recent strategies have utilized stereoselective intramolecular Diels-Alder reactions and radical cyclizations to efficiently construct the hexacyclic carbon skeleton of the Veratrum alkaloid family. nih.govnih.gov

Both organocatalysis and transition-metal catalysis are indispensable tools in modern organic synthesis and feature prominently in strategies targeting complex natural products like this compound. slideshare.netresearchgate.net

Organocatalysis: This involves the use of small, chiral organic molecules to catalyze enantioselective transformations. slideshare.net For example, proline-catalyzed intramolecular Mannich cyclizations can be used to construct nitrogen-containing rings, a key feature of alkaloids. mdpi.com Organocatalysts are often employed in reactions like asymmetric Michael additions and Diels-Alder reactions to set crucial stereocenters. slideshare.net

Metal-Catalyzed Reactions: Transition metals, particularly palladium, rhodium, ruthenium, and nickel, catalyze a vast array of powerful bond-forming reactions. researchgate.netnih.gov

Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) are fundamental for joining complex molecular fragments.

Metathesis: Ruthenium-based catalysts, such as the Grubbs catalyst, are used in ring-closing metathesis to form carbocyclic and heterocyclic rings, including the dihydropyran rings found in some complex natural products. nih.gov

C-H Activation: Modern strategies increasingly use transition metals to directly functionalize carbon-hydrogen bonds, offering more efficient and atom-economical routes to complex molecules. researchgate.net

Synergistic Catalysis: Some of the most innovative approaches combine transition-metal catalysis with organocatalysis, where two distinct catalytic cycles operate in concert to achieve transformations that are not possible with either catalyst alone. mdpi.comrsc.org

A summary of key transformations is presented in the table below.

Table 1: Key Synthetic Methodologies in Veratrum Alkaloid Synthesis
Reaction Type Catalyst/Reagent Example Purpose in Synthesis
Intramolecular Diels-Alder Thermal or Lewis Acid Construction of the core polycyclic ring system with stereocontrol. nih.govnih.gov
Radical Cyclization Bu3SnH, AIBN Formation of carbocyclic or heterocyclic rings. nih.govnih.gov
Ring-Closing Metathesis Grubbs' Catalyst Formation of unsaturated rings, such as the D-ring. nih.gov
Asymmetric Michael Addition Chiral Organocatalysts Stereoselective formation of C-C bonds. slideshare.net
Palladium Cross-Coupling Pd(PPh3)4 Coupling of major molecular fragments.
Directed C-H Functionalization Rhodium or Palladium catalysts Efficient and selective introduction of functional groups. researchgate.net

Key Synthetic Transformations and Methodologies

Semisynthesis and Derivatization for Structure-Activity Relationship (SAR) Studies

While total synthesis provides a route to the natural product and its analogs from simple starting materials, semisynthesis—the modification of the natural product itself—is a more direct approach to probe its structure-activity relationships (SAR). researchgate.net SAR studies are crucial for identifying the specific parts of the molecule, or pharmacophores, responsible for its biological activity and for optimizing its therapeutic properties. fiveable.me

The ester groups present on the this compound skeleton are prime targets for modification in SAR studies. Altering these functional groups can significantly impact the molecule's solubility, stability, and interaction with biological targets. fiveable.me

Studies on other Veratrum alkaloids have suggested that the nature and position of ester groups can play a critical role in their biological effects. nih.gov For example, a study involving 12 different steroidal alkaloids from Veratrum plants indicated that 3-carboxylic esters were important for certain biological activities. nih.gov

A systematic SAR study on this compound would involve the selective hydrolysis of one or more of its native ester groups, followed by re-esterification with a diverse range of carboxylic acids. This would generate a library of this compound analogs with varied ester side chains.

Table 2: Potential Semisynthetic Modifications of this compound for SAR Studies

Modification Strategy Reagents Target Functional Group Potential Effect on Activity
Hydrolysis LiOH or K2CO3 in MeOH Ester groups Creates free hydroxyl groups for further derivatization.
Re-esterification Various R-COOH, DCC/DMAP Free hydroxyl groups Modulate lipophilicity, steric bulk, and hydrogen bonding capacity.
Amide Formation Various R-NH2, coupling agents Free hydroxyl groups (after oxidation) Introduce different electronic and steric properties compared to esters.

By synthesizing and testing these derivatives, researchers can determine how changes in the size, shape, and electronic properties of the ester groups affect this compound's biological profile. This information is invaluable for the design of future analogs with enhanced potency and selectivity.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Jervine (B191634)
Veratramine
Zygadenine
Germine
Protoverine
Veramadine A
Proline
(−)-Adaline
Nuevamine

Research on this compound and its Analogs Remains Limited

Despite its documentation in chemical databases, publicly available scientific literature lacks information on the synthesis of this compound analogs for probing molecular interactions.

While the chemical compound "this compound," also referred to as "Germbudine," is cataloged in chemical databases such as PubChem, a thorough review of scientific literature reveals a significant gap in research concerning its synthetic derivatization and biological activity. Specifically, there is no available information on the synthesis of this compound analogs designed to investigate its molecular interactions.

Efforts to find studies detailing the synthetic approaches to modify the this compound scaffold or to create derivatives for structure-activity relationship (SAR) studies have been unsuccessful. The scientific community has yet to publish research outlining methods for its chemical modification or the biological evaluation of any such analogs.

Consequently, the creation of a detailed article focusing on the "Synthesis of Analogs to Probe Molecular Interactions" of this compound is not possible at this time due to the absence of foundational research in this specific area. Further investigation and primary research into the synthesis and biological properties of this compound and its potential derivatives are required before a comprehensive analysis can be provided.

Mechanistic Investigations of Neogermbudine S Biological Effects in Research Models

In Vitro Cellular and Biochemical Studies

In vitro studies are fundamental to elucidating the specific cellular and molecular mechanisms through which a compound exerts its effects. For Neogermbudine, these investigations are beginning to map its interactions with molecular targets and subsequent cellular responses.

Investigation of Molecular Targets and Pathways

Identifying the direct molecular targets of this compound is crucial for understanding its biological activity. Research into related steroidal alkaloids suggests that ion channels and enzymes are plausible targets.

Ion channels, which are transmembrane proteins that control the flow of ions across cellular membranes, are critical for cellular excitability and signaling. numberanalytics.com Their modulation can lead to significant physiological effects, and they are common targets for toxins and therapeutic agents. numberanalytics.comnih.gov The function of these channels can be altered by various mechanisms, including direct binding that blocks or activates the channel, or indirect modulation through second messenger systems that may lead to changes like phosphorylation. nih.govlibretexts.orgfrontiersin.org While many Veratrum alkaloids are known for their potent effects on ion channels, specific studies detailing the direct modulatory mechanisms of this compound on specific ion channels are not extensively documented in the current literature. However, the documented neurotoxic activity of this compound is suggested to be linked to the 2,3-dimethylglycerate ester moiety in its structure, a feature also found in other neurotoxic plant metabolites. researchgate.net

Enzymes are another major class of molecular targets for natural compounds. Inhibition or activation of key enzymes can disrupt or modulate metabolic and signaling pathways. khanacademy.org For instance, bioassay-guided fractionation of extracts from Veratrum taliense showed that some constituent compounds, like 3-veratroylzygadenine and resveratrol, were inhibitors of the enzyme xanthine (B1682287) oxidase. worldbotanical.com However, a specific enzymatic inhibition or activation profile for purified this compound has not been detailed in the available research.

Cellular Response Assays (e.g., Gene Expression, Protein Modulation)

Cellular response assays measure the downstream effects of a compound's interaction with its molecular targets. These can include changes in gene expression, protein levels, and cellular integrity.

Studies involving this compound have demonstrated notable effects in such assays. In one investigation, this compound, along with other alkaloids isolated from Veratrum nigrum (neogermine, germine, and germerine), was shown to exhibit genotoxicity in mouse brain cells, as determined by the single-cell gel electrophoresis (Comet assay). researchgate.net

Furthermore, research on a total alkaloid extract from Veratrum nigrum L. var. ussuriense Nakai (VnA), which lists this compound as a principal component, demonstrated modulation of protein expression in a rat model of liver injury. nih.gov Specifically, the extract affected the expression of the adhesion molecules ICAM-1 and E-selectin. nih.gov In a separate study, veratridine, another Veratrum alkaloid, was found to alter the gene expression of matrix metalloproteinases (MMPs) in SH-SY5Y neuroblastoma cells. nih.gov These findings suggest that alkaloids from this genus, including potentially this compound, can modulate complex cellular responses involving inflammation and tissue remodeling.

Complex In Vitro Models (e.g., Organ-on-a-Chip) for Mechanistic Insights

Organ-on-a-chip (OOC) technology utilizes microfluidic devices to create miniaturized models of human organs that replicate key physiological functions and tissue-tissue interfaces. harvard.edumdpi.comwikipedia.org These systems offer a more advanced platform than traditional 2D cell cultures for studying organ-level pathophysiology and the effects of chemical compounds. europa.eumicronit.com To date, the application of complex in vitro models like OOCs for mechanistic investigations specifically into this compound has not been reported in scientific literature. The use of such technology could provide significant future insights into the compound's effects on human organ systems in a controlled laboratory setting.

In Vivo Pre-clinical Animal Model Studies

In vivo studies in animal models are essential for understanding the systemic effects of a compound in a whole, living organism. biobide.com Research involving extracts containing this compound has been conducted in rodent models to investigate its biological activities.

A key study investigated the effects of Veratrum nigrum alkaloids (VnA), a mixture containing this compound as a principal component, on ischemia-reperfusion (I/R) injury in the rat liver. nih.gov In this model, pretreatment with VnA was found to offer protection against liver damage. The study measured several key biomarkers, revealing that the VnA mixture significantly elevated the reduced activity of superoxide (B77818) dismutase (SOD), a critical antioxidant enzyme. nih.gov Concurrently, VnA administration markedly reduced the increased myeloperoxidase (MPO) activity, an indicator of neutrophil recruitment to the liver tissue, and lowered the elevated levels of nitric oxide (NO) associated with I/R injury. nih.gov

Another study noted that this compound was among four alkaloids from Veratrum nigrum that demonstrated genotoxicity on brain cells in mice, highlighting its potential to induce DNA damage in vivo. researchgate.net

Table 1: Effects of Veratrum nigrum Alkaloids (VnA) containing this compound on Biochemical Markers in a Rat Liver Ischemia-Reperfusion (I/R) Model

Biomarker I/R Group (No Treatment) VnA-Treated Group (20 µg/kg) Biological Implication Source
SOD Activity (U/mg protein) 263.19 ± 12.10 302.09 ± 14.80 VnA increased antioxidant enzyme activity. nih.gov
MPO Activity (U/g tissue) 2.57 ± 0.13 2.07 ± 0.05 VnA reduced neutrophil infiltration. nih.gov
NO Content (µmol/g protein) 78.39 ± 2.28 68.58 ± 1.95 VnA decreased nitric oxide levels. nih.gov

Data presented as mean ± SD.

Pharmacological Activity in Disease Models (e.g., Cardiovascular, Neurological, Anti-cancer research)

The pharmacological potential of this compound, often as a constituent of total alkaloid extracts from Veratrum species, has been explored in several disease models. Research has primarily focused on its effects within cardiovascular and neurological contexts, with related compounds showing activity in anti-cancer research.

In cardiovascular research, studies have centered on the effects of Veratrum nigrum L. var. ussuriense Nakai alkaloids (VnA), an extract known to contain this compound. nih.gov Investigations using a rat model of hepatic ischemia-reperfusion (I/R) injury, a condition with significant cardiovascular implications, demonstrated that VnA offers protective effects. nih.gov The administration of VnA was found to have powerful inhibitory effects against both arterial and venous thrombosis in rat models. nih.govresearchgate.net This suggests a potential role in mitigating conditions related to blood clot formation. The broader class of cevanine ester-alkaloids, to which this compound belongs, is known to induce hypotension and bradycardia. nih.gov

While direct anti-cancer studies on this compound are not extensively documented, research on related steroidal alkaloids from the Veratrum genus provides context. For instance, Veratramine (B1683811), another alkaloid from Veratrum dahuricum, has been shown to inhibit the proliferation of various human cancer cell lines, including lung adenocarcinoma, pancreatic carcinoma, and lung cancer cells. dokumen.pub The well-known Veratrum alkaloid, Cyclopamine, is recognized for its ability to inhibit the Hedgehog (Hh) signaling pathway, a critical pathway in the growth of certain cancers like medulloblastoma. worldbotanical.com These findings suggest that the broader family of Veratrum alkaloids warrants investigation for anti-cancer properties, although specific data on this compound remains limited. ontosight.airesearchgate.net

Disease Model CategorySpecific Model / ContextObserved Pharmacological Activity of this compound or Related ExtractsKey Findings
CardiovascularRat model of hepatic ischemia-reperfusion (I/R) injuryProtective effect against liver injuryVnA, containing this compound, showed protective effects against I/R-induced liver damage. nih.gov
CardiovascularRat models of arterial and venous thrombosisAntithrombotic effectsVnA, containing this compound, demonstrated potent inhibition of thrombosis. nih.govresearchgate.net
NeurologicalIn vitro / Chemical analysisPotential neurotoxicityA specific ester group in this compound's structure is linked to documented neurotoxic activity. mdpi.com
NeurologicalBrain-cell research contextAssociation with DNA damageMentioned in research concerning DNA strand breaks in brain cells. researchgate.net
Anti-cancer (by relation)Human cancer cell lines (A549, PANC-1, SW1990, NCI-H249)Inhibition of platelet aggregation and cancer cell survival (by Veratramine)A related alkaloid, Veratramine, showed activity against various cancer cell lines. dokumen.pub
Anti-cancer (by relation)Murine tumor allografts and human medulloblastoma modelsInhibition of Hedgehog (Hh) pathway (by Cyclopamine)The related alkaloid Cyclopamine inhibits a key pathway in certain cancers. worldbotanical.com

Investigation of Physiological Responses at the Systemic Level

The systemic physiological responses to alkaloids from Veratrum species, including this compound, have been a subject of study for over a century. A primary and well-documented effect is on the circulatory system. Cevanine ester-alkaloids are known to cause a powerful hypotensive response, characterized by a sudden drop in blood pressure and bradycardia (slowed heart rate). nih.gov This physiological reaction is known as the Bezold–Jarisch reflex, which involves the stimulation of sensory nerves in the heart, leading to peripheral vasodilation. nih.gov The underlying mechanism for this response is the ability of these alkaloids to bind to voltage-gated sodium channels in excitable cells like nerves and cardiac muscle. nih.gov This binding keeps the sodium channels in an open state, delaying the repolarization of the cell membrane. nih.gov

Beyond the direct cardiovascular effects, research on VnA, which contains this compound, has revealed influences on systemic inflammatory and oxidative stress responses. In a rat model of liver ischemia-reperfusion injury, VnA administration led to a significant elevation of superoxide dismutase (SOD) activity, a key antioxidant enzyme, in the liver tissue. nih.gov Concurrently, the treatment suppressed the expression of intercellular adhesion molecule-1 (ICAM-1) and E-selectin. nih.gov These molecules are crucial for the recruitment of neutrophils to sites of inflammation. The reduction in their expression suggests that VnA can mitigate the inflammatory cascade that contributes to tissue damage in I/R injuries. nih.gov This indicates a systemic anti-inflammatory potential by modulating cellular adhesion processes. nih.gov

Physiological SystemSystemic ResponseResearch ModelKey Findings
Cardiovascular SystemHypotension and Bradycardia (Bezold–Jarisch reflex)General studies on cevanine ester-alkaloidsAlkaloids bind to and keep voltage-gated sodium channels open, causing a drop in blood pressure and heart rate. nih.gov
Hepatic / Immune SystemIncreased antioxidant activityRat model of hepatic I/R injuryVnA, containing this compound, significantly elevated the activity of the antioxidant enzyme SOD in the liver. nih.gov
Hepatic / Immune SystemSuppression of inflammatory mediatorsRat model of hepatic I/R injuryVnA treatment reduced the expression of ICAM-1 and E-selectin, molecules involved in neutrophil recruitment during inflammation. nih.gov

Genetically Engineered Animal Models for Pathway Dissection

While direct studies utilizing genetically engineered animal models specifically to dissect the biological pathways of this compound are not prominent in the current literature, the use of such models is a cornerstone of modern pharmacological research. nih.govfrontiersin.org These models offer powerful tools to elucidate the precise molecular targets and mechanisms of action for compounds like this compound. n-tap.orgcriver.com

Based on the known biological activities of this compound and related Veratrum alkaloids, several genetically engineered models could be proposed for future research. To dissect the hypotensive and neurotoxic effects, which are linked to ion channel modulation, models with specific mutations in genes encoding voltage-gated sodium channels would be invaluable. nih.govnih.govfrontiersin.org For example, a knock-in mouse model expressing a version of a sodium channel that is resistant to binding by cevanine alkaloids could confirm this channel as the primary target for the observed cardiovascular effects.

To further investigate the anti-inflammatory properties observed with VnA treatment, genetically engineered models with altered inflammatory signaling pathways could be employed. nih.govnih.gov For instance, a mouse model with a knockout of the gene for NF-κB, a central regulator of inflammation, could help determine if the protective effects of this compound in ischemia-reperfusion injury are dependent on this pathway. windows.net Similarly, models with knockouts of the genes for ICAM-1 or E-selectin could directly test the hypothesis that this compound's mechanism involves the suppression of these specific adhesion molecules. nih.gov

For exploring any potential anti-cancer activity, models are already widely used. harvard.edu Given that the related alkaloid Cyclopamine targets the Hedgehog signaling pathway, genetically engineered models with mutations in components of this pathway (e.g., Patched or Smoothened) would be essential to determine if this compound has a similar mechanism. worldbotanical.com

Potential Genetically Engineered ModelBiological Pathway for DissectionRationale Based on Known Effects
Mouse with mutated voltage-gated sodium channels (e.g., knock-in)Ion Channel Modulation / Neuronal SignalingTo confirm if the hypotensive and neurotoxic effects of this compound are mediated directly through specific sodium channel subunits. nih.gov
Mouse with knockout of NF-κB geneInflammatory Signaling (NF-κB Pathway)To determine if the observed anti-inflammatory effects of VnA (containing this compound) are dependent on this master inflammatory regulator. nih.govwindows.net
Mouse with knockout of ICAM-1 or E-selectin genesCell Adhesion / Inflammatory ResponseTo directly test whether the suppression of these adhesion molecules is the key mechanism for reducing neutrophil recruitment. nih.gov
Mouse with mutations in Hedgehog pathway components (e.g., Patched, Smoothened)Developmental / Cancer Signaling (Hedgehog Pathway)To investigate if this compound, like the related alkaloid Cyclopamine, has any activity on this pathway, which is relevant to cancer research. worldbotanical.com

Metabolic Pathway and Biotransformation Research Non Human Systems

Identification of Metabolic Pathways in Animal Models

There is currently no available information regarding the identification of Neogermbudine's metabolic pathways in animal models.

No studies have been published that assess the in vitro metabolic stability of this compound. Experiments using liver microsomes, which are a standard tool for predicting how a compound will be metabolized by the liver, have not been reported for this compound. Such studies are crucial for determining a compound's intrinsic clearance and its susceptibility to first-pass metabolism.

Consistent with the lack of in vivo and in vitro studies, there is no data on the identification or profiling of this compound metabolites in any animal tissues or fluids. The chemical structures of any potential breakdown products of this compound remain unknown.

Enzymatic Biotransformations of this compound

The specific enzymes responsible for the biotransformation of this compound have not been identified.

There are no studies characterizing the enzymes, such as cytochrome P450 isozymes or other phase I and phase II enzymes, that may be involved in the metabolism of this compound.

Without any understanding of its metabolism, the impact of biotransformation on the potential research activity of this compound cannot be determined. It is unknown whether its metabolites are active, inactive, or possess different activity profiles compared to the parent compound.

Advanced Analytical Methodologies for Neogermbudine Research

Quantitative Analysis in Research Samples

Quantitative analysis is fundamental to understanding the behavior of Neogermbudine in experimental systems. It involves accurately measuring the concentration of the analyte in various samples, which is essential for pharmacokinetic, metabolic, and toxicological studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of compounds in complex biological matrices such as plasma, urine, and tissue homogenates. researchgate.netturkjps.org Its high sensitivity, selectivity, and specificity make it the gold standard for bioanalysis. researchgate.netresolian.com

The methodology combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of tandem mass spectrometry. rsc.org In a typical workflow for this compound analysis, a biological sample would first undergo a preparation step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), to remove interfering components and enrich the analyte. researchgate.netpharmanueva.com The prepared sample is then injected into the LC system.

The LC column separates this compound from other matrix components based on its physicochemical properties. Following separation, the analyte enters the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion of this compound (its protonated molecule, [M+H]⁺). This ion is then fragmented in a collision cell (q2), and a specific fragment ion (product ion) is selected by the second mass analyzer (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and significantly reduces background noise, allowing for the quantification of this compound at very low concentrations. lcms.cz Quantification is achieved by comparing the analyte's response to that of an internal standard, often a stable isotope-labeled version of the analyte, over a range of calibration standards. nih.gov

Below is a hypothetical table outlining the optimized parameters for a this compound LC-MS/MS assay.

Table 1: Illustrative LC-MS/MS Parameters for this compound Quantitation

Parameter Condition
Chromatography
LC System UPLC/HPLC System
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) Specific m/z for this compound [M+H]⁺
Product Ion (Q3) Specific m/z for this compound fragment
Collision Energy Optimized voltage (e.g., 25 eV)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of chemical compounds, including natural products like this compound. researchgate.netnih.gov Unlike chromatographic techniques that rely on reference standards of the same compound, qNMR allows for purity determination by comparing the integral of a specific signal from the analyte to the integral of a signal from an internal standard of known, certified purity. researchgate.netbruker.com

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.netmestrelab.com This makes it a powerful tool for absolute quantification without the need for compound-specific response factors. mestrelab.com For a ¹H qNMR experiment, a precisely weighed amount of the this compound sample is mixed with a precisely weighed amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) in a deuterated solvent. acs.org

The purity of the this compound sample can be calculated using the signals from both the analyte and the internal standard, taking into account their molecular weights and the number of protons generating each signal. acs.org qNMR is valued for its accuracy, precision, and the rich structural information it simultaneously provides, which can help identify and quantify impurities. mestrelab.comnih.gov Relative errors for qNMR are often below 2%. nih.gov

The following table illustrates a hypothetical purity assessment for a sample of this compound using qNMR.

Table 2: Example of Purity Calculation for this compound using ¹H qNMR

Parameter Value
Analyte (this compound)
Weight (m_analyte) 10.50 mg
Molecular Weight (MW_analyte) Hypothetical MW
Selected Signal Integral (I_analyte) 1.00
Number of Protons (n_analyte) 3 (e.g., a methyl group)
Internal Standard (Maleic Acid)
Weight (m_std) 5.25 mg
Molecular Weight (MW_std) 116.07 g/mol
Purity (P_std) 99.9%
Selected Signal Integral (I_std) 2.05
Number of Protons (n_std) 2 (vinylic protons)
Calculated Purity (P_analyte) 96.5%

Purity Formula: P_analyte = (I_analyte / I_std) x (n_std / n_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

Method Development and Validation for Research Applications

For any quantitative analytical method to be used in research, it must undergo a rigorous process of development and validation. researchgate.netlabmanager.com Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose. llri.in It ensures that the data produced are reliable, reproducible, and accurate. researchgate.net

The goal of method development is to create a procedure that is selective, sensitive, and robust. pharmanueva.com For an LC-MS/MS method for this compound, this involves the systematic optimization of various parameters. drawellanalytical.com

Chromatographic Optimization : Key parameters include the choice of the stationary phase (column), mobile phase composition, pH, gradient elution program, and flow rate. drawellanalytical.com The objective is to achieve a good peak shape, adequate retention time, and sufficient separation from potential interferences in the matrix. drawellanalytical.comresearchgate.net

Spectroscopic (MS) Optimization : This involves selecting the appropriate ionization mode (e.g., ESI or APCI) and optimizing source parameters like voltages and temperatures to maximize the signal of the precursor ion. chromatographyonline.com Subsequently, the collision energy is optimized to produce a stable and intense product ion for sensitive detection in MRM mode. chromatographyonline.com

The table below summarizes the typical optimization process.

Table 3: Summary of Parameter Optimization for this compound LC-MS/MS Method

Parameter Category Parameters to Optimize Goal
Liquid Chromatography Column Chemistry (C8, C18, etc.) Achieve optimal retention and selectivity.
Mobile Phase (Solvents, Additives, pH) Improve peak shape and ionization efficiency. drawellanalytical.com
Flow Rate & Column Temperature Fine-tune retention time and separation. drawellanalytical.com
Gradient Profile Ensure separation from matrix components in a reasonable run time. chromatographyonline.com
Mass Spectrometry Ionization Source (ESI/APCI) Maximize ion generation for this compound. researchgate.net
Source-Dependent Parameters Enhance signal intensity and stability.
Precursor/Product Ion Selection Ensure specificity and sensitivity.

Once a method is developed, it must be validated by assessing several key performance characteristics to ensure its reliability. resolian.comresearchgate.net

Precision : This measures the degree of agreement among multiple measurements of the same sample. resolian.comaccuracyresearch.com It is typically expressed as the coefficient of variation (CV%) and is assessed at different levels (intra-day and inter-day) and concentrations. nih.gov

Accuracy : This refers to the closeness of the measured value to the true value. accuracyresearch.comebsco.com It is determined by analyzing samples with known concentrations (quality controls) and is expressed as the percentage of the nominal value. nih.gov

Robustness : This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). numberanalytics.com It provides an indication of the method's reliability during routine use. llri.in

International guidelines, such as those from the ICH, provide acceptance criteria for these validation parameters. labmanager.comllri.in

Table 4: Example Validation Acceptance Criteria for a Bioanalytical Method

Validation Parameter Acceptance Criterion Purpose
Precision (Intra- and Inter-day) CV ≤ 15% (≤ 20% at Lower Limit of Quantification) Demonstrates repeatability and reproducibility of the method. resolian.comnih.gov
Accuracy Mean value within ±15% of the nominal value (±20% at LLOQ) Ensures the measured value is close to the true value. nih.govebsco.com
Robustness Minimal impact on results from varied conditions Confirms the method's reliability under normal operational variability. numberanalytics.com
Linearity Correlation coefficient (r²) ≥ 0.99 Shows the method produces results proportional to concentration. resolian.com

| Selectivity | No significant interfering peaks at the analyte's retention time | Confirms the method can measure the analyte without matrix interference. resolian.com |

Computational and Theoretical Studies on Neogermbudine

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For complex natural products like Neogermbudine, these methods are invaluable for exploring potential biological activities and interactions. acs.orgnih.gov

Prediction of Ligand-Target Interactions

Although specific molecular docking studies focused solely on this compound are not detailed in available research, this technique is commonly applied to its chemical relatives to predict how they bind to protein targets. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a docking score. nih.govmdpi.com

For instance, studies on other Veratrum alkaloids, such as jervine (B191634), protoveratrine A (proA), and protoveratrine B (proB), have used molecular docking to investigate their cardiotoxic effects by modeling their interaction with the cardiac sodium channel NaV1.5. mdpi.comnih.gov These studies calculate the binding affinity and identify key amino acid residues involved in the interaction. A similar approach for this compound would involve docking it against various potential protein targets to hypothesize its biological function. For example, a study on cyclopamine, another Veratrum alkaloid, used docking to identify potential inhibitors of the Focal Adhesion Kinase (FAK) catalytic domain for cancer therapy. nih.gov

Table 1: Example of Molecular Docking Scores for Veratrum Alkaloids Against the NaV1.5 Channel (Note: This data is for related alkaloids and illustrates the type of results obtained from such studies.)

CompoundDocking Score (kcal/mol)Predicted IC50
Jervine-10.8Lowest
Protoveratrine ALower than JervineHigher than Jervine
Protoveratrine BLower than JervineHigher than Jervine
Data sourced from a pilot study on Veratrum lobelianum alkaloids. mdpi.comnih.gov

Conformational Analysis and Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational landscape is key to comprehending its biological activity.

Molecular dynamics (MD) simulations are a powerful tool for this purpose, providing insights into the dynamic nature of a molecule and its complexes over time. nih.gov MD simulations have been successfully used to assess the stability of other Veratrum alkaloid analogs when bound to their protein targets, such as the FAK catalytic domain. nih.gov These simulations analyze metrics like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) to evaluate the stability of the ligand-protein complex. nih.gov While no specific MD simulation results for this compound were found, this methodology would be essential to validate docking predictions and understand the dynamic behavior of this compound within a biological target's binding site.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. wavefun.com These methods provide a fundamental understanding of chemical reactivity and spectroscopic properties.

Electronic Structure Calculations for Spectroscopic Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting spectroscopic data, which is vital for structure elucidation of new natural products. researchgate.netnih.govresearchgate.netnih.gov For newly isolated alkaloids, comparing experimentally obtained NMR spectra with spectra calculated using quantum methods can confirm or help determine the compound's stereochemistry.

A prominent example in the study of related compounds is the use of DP4+ probability analysis, which relies on DFT-calculated NMR chemical shifts, to elucidate the structures of new cevanine-type steroidal alkaloids from Fritillaria unibracteata. nih.gov This approach would be highly applicable to this compound to unequivocally confirm the assignments of its complex 1H and 13C NMR spectra and verify its stereochemical configuration.

Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful tool for mapping out the pathways of chemical reactions, including identifying transition states and intermediates. rsc.orgsumitomo-chem.co.jpu-tokyo.ac.jp This allows researchers to understand how a reaction proceeds and to predict the feasibility of proposed synthetic routes or biosynthetic pathways. nih.gov

While there is no specific research detailing the elucidation of this compound's reaction mechanisms through quantum chemistry, this approach is fundamental to understanding its formation in nature. For example, the biosynthesis of the cevanine alkaloid framework from cholesterol involves a series of complex cyclization and rearrangement reactions. mdpi.com Quantum chemical calculations could be employed to model the transition states and energy barriers for each step in the proposed biosynthetic pathway of this compound, providing a detailed, energetic picture of its natural synthesis.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics applies computational and informational techniques to a wide range of chemical problems. In conjunction with machine learning, it is a rapidly growing field in drug discovery. mdpi.comnih.gov

For this compound, cheminformatics tools could be used to calculate a wide array of molecular descriptors (e.g., topological, electronic, and steric properties). These descriptors can then be used in Quantitative Structure-Activity Relationship (QSAR) models. QSAR models attempt to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net

In a study on the cardiotoxicity of Veratrum alkaloids, machine learning-based structure-activity relationship modeling was used alongside molecular docking. mdpi.comnih.gov This approach allows for the prediction of the biological activity of new or untested compounds based on models trained on existing data. Although a specific QSAR model for this compound has not been published, a model could be developed using a dataset of related cevanine alkaloids to predict its activity against various targets, screen virtual libraries for similar active compounds, and guide the design of new, more potent analogs.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nuvisan.comnih.gov In the context of this compound, a steroidal alkaloid with a complex polycyclic structure, virtual screening can be employed to discover novel analogs with potentially improved or new biological activities. naturalproducts.netdokumen.pub This process can be broadly categorized into structure-based and ligand-based approaches. nuvisan.comnih.gov

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the biological target. mdpi.com If the target of this compound were known and its structure determined (e.g., via X-ray crystallography or cryo-EM), molecular docking simulations could be performed. mdpi.commdpi.com In this process, candidate molecules from large databases (such as ZINC or ChEMBL) are computationally "docked" into the binding site of the target. europa.eu Scoring functions are then used to estimate the binding affinity of each molecule, and the top-scoring compounds are selected for further experimental validation. mdpi.com For a target like an ion channel or a G-protein coupled receptor, which are common targets for alkaloids, docking would help identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions) between the ligand and the protein. europa.eu

Ligand-based virtual screening (LBVS) is utilized when the structure of the biological target is unknown, but a set of active molecules (including, for instance, this compound itself) is available. mdpi.com This approach uses the known active compound as a template to find other molecules with similar properties. nuvisan.com Common LBVS methods include similarity searching based on 2D fingerprints or 3D shape comparison. europa.eu A pharmacophore model can be developed based on the essential structural features of this compound required for its activity. This model, a 3D arrangement of electronic and steric features, is then used as a query to search for compounds that match these features.

The outcome of a virtual screening campaign is a ranked list of "hits"—compounds predicted to be active. These hits would then require experimental testing to confirm their biological activity. A hypothetical virtual screening workflow for this compound analogs is presented in Table 1.

Table 1: Illustrative Workflow for Virtual Screening of this compound Analogs This table is for illustrative purposes only, as specific virtual screening studies on this compound are not publicly documented.

Phase Method Description Hypothetical Outcome
1. Target/Ligand Preparation Target Identification & Ligand Selection Identify the biological target of this compound. Select this compound as the reference ligand. Target: Smoothened (Smo) receptor, based on activities of other Veratrum alkaloids. researchgate.net
2. Library Screening Structure-Based Virtual Screening (Molecular Docking) A library of commercially available alkaloid-like compounds is docked into the binding site of the Smo receptor. 500,000 compounds screened.
3. Hit Selection Scoring and Ranking Compounds are ranked based on their predicted binding affinity (docking score). A list of the top 1,000 compounds is generated based on docking scores (e.g., < -10 kcal/mol).
4. Filtering ADMET Prediction The top hits are filtered based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. 200 compounds pass the ADMET filter (e.g., good oral bioavailability, low predicted toxicity).

| 5. Hit Confirmation | In Vitro Assay | The filtered hits are purchased and tested in a cell-based assay for Smo inhibition. | 15 compounds show significant inhibitory activity (IC₅₀ < 10 µM). |

Predictive Modeling of Biological Activity

Predictive modeling in computational chemistry involves the use of statistical and machine learning methods to develop models that can predict the biological activity or properties of chemical compounds. numberanalytics.com These models are built using a dataset of compounds for which the activity is known. For this compound and its potential analogs, predictive modeling could be invaluable for understanding structure-activity relationships (SAR) and for prioritizing the synthesis of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) is a common predictive modeling technique. numberanalytics.com A QSAR model is a mathematical equation that relates the chemical structure of a molecule to its biological activity. nih.gov To build a QSAR model for this compound analogs, a series of related compounds would need to be synthesized and their biological activity measured. Then, for each compound, a set of numerical descriptors representing its physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features (e.g., presence of specific functional groups, topological indices) would be calculated. naturalproducts.net Machine learning algorithms, such as multiple linear regression, partial least squares, or more advanced methods like random forests and neural networks, are then used to find the best correlation between the descriptors and the activity. biorxiv.orgnih.gov

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized analogs of this compound. nih.gov This allows chemists to focus their synthetic efforts on the most promising candidates, saving time and resources. For example, a model might predict that increasing the hydrophobicity of a particular region of the molecule or altering the substitution pattern on one of the rings could lead to enhanced activity.

Density Functional Theory (DFT) is another powerful computational method that can be used to model the electronic structure of molecules. researchgate.netresearchgate.net DFT calculations can provide insights into molecular geometry, reactivity, and spectroscopic properties, which can be used as descriptors in predictive models. nih.govnih.govnih.gov For instance, the calculated energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be related to a molecule's ability to participate in charge-transfer interactions, which may be crucial for its biological function.

An example of the type of data that would be used to build a predictive model for this compound analogs is shown in Table 2.

Table 2: Hypothetical Data for a Predictive QSAR Model of this compound Analogs This table is for illustrative purposes only and contains hypothetical data.

Compound ID Structure Modification Molecular Weight ( g/mol ) cLogP Topological Polar Surface Area (Ų) Measured Biological Activity (IC₅₀, µM)
This compound Reference 714.0 0.47 206.7 5.2
Analog-1 Removal of a hydroxyl group 698.0 0.95 186.5 15.8
Analog-2 Addition of a methyl group 728.0 0.82 206.7 3.1
Analog-3 Ester hydrolysis 612.8 -1.20 226.9 45.0

| Analog-4 | Isomerization of a chiral center | 714.0 | 0.47 | 206.7 | 9.7 |

Future Research Directions and Emerging Paradigms in Neogermbudine Studies

Exploration of Undiscovered Biosynthetic Genes and Enzymes

The biosynthesis of complex diterpenoids is a fascinating area of research, often involving intricate enzymatic pathways. For a novel compound like Neogermbudine, elucidating its biosynthetic pathway would be a critical step. Future research would likely focus on identifying the specific genes and enzymes responsible for its unique chemical scaffold. This exploration would probably begin with the genome sequencing of the source organism.

Researchers would employ bioinformatics tools to mine the genome for candidate biosynthetic gene clusters (BGCs). These BGCs often encode the entire set of enzymes required to produce a natural product. Key enzyme families to look for would include terpene synthases, cytochrome P450 monooxygenases (CYP450s), and various transferases that are known to be involved in the biosynthesis of other diterpenoids.

Once candidate genes are identified, their function would need to be validated. This is typically achieved through heterologous expression in a model organism, such as Escherichia coli or Saccharomyces cerevisiae. Each candidate gene would be expressed, and the resulting enzyme would be tested for its ability to catalyze specific steps in the proposed biosynthetic pathway of this compound.

A hypothetical workflow for this exploration is outlined in the table below:

StepDescriptionExpected Outcome
1. Genome Sequencing Whole-genome sequencing of the this compound-producing organism.A complete genomic blueprint of the organism.
2. Genome Mining In silico analysis of the genome to identify putative diterpenoid BGCs.A list of candidate genes and gene clusters potentially involved in this compound biosynthesis.
3. Gene Cloning and Expression Cloning of candidate genes into expression vectors for heterologous expression.Production of recombinant enzymes for functional characterization.
4. In Vitro Enzyme Assays Testing the activity of recombinant enzymes with proposed biosynthetic intermediates.Confirmation of the specific catalytic function of each enzyme in the pathway.
5. Pathway Reconstruction Combining the functions of individual enzymes to reconstruct the entire biosynthetic pathway to this compound.A complete understanding of the genetic and enzymatic basis of this compound production.

Development of Novel Synthetic Strategies for Complex Analogs

While total synthesis of a complex molecule like this compound is a significant achievement, the development of synthetic strategies that allow for the creation of a diverse range of analogs is crucial for exploring its structure-activity relationship (SAR). Future synthetic efforts would likely move beyond simply recreating the natural product and focus on modular and flexible synthetic routes.

One promising approach is late-stage functionalization, where the core scaffold of this compound is assembled first, and then various functional groups are introduced in the final steps of the synthesis. This allows for the rapid generation of a library of analogs with diverse chemical properties. Another powerful strategy is convergent synthesis, where different fragments of the molecule are synthesized independently and then joined together at a late stage. This approach also facilitates the creation of analogs by simply using modified fragments.

The development of novel catalytic methods to forge key bonds in the this compound scaffold would also be a major area of research. These new reactions could provide more efficient and stereoselective access to the core structure and its analogs.

A hypothetical table of potential this compound analogs and the synthetic strategies to produce them is shown below:

Analog IDModificationSynthetic StrategyPotential Application
Neo-A1 Hydroxylation at C-5Late-stage C-H oxidationImproved solubility and bioavailability
Neo-A2 Fluorination at C-12Deoxyfluorination of a precursorEnhanced metabolic stability
Neo-A3 Replacement of the side chainConvergent synthesis with a modified fragmentAltered target-binding affinity
Neo-A4 Introduction of a photo-crosslinking groupAcylation with a photoreactive moietyTarget identification studies

Integration of Multi-Omics Data in Mechanistic Studies

Understanding the precise mechanism of action of a bioactive compound like this compound requires a holistic view of its effects on a biological system. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful approach to achieve this. nih.govnih.gov This systems biology approach can reveal the global cellular response to this compound treatment, helping to identify its molecular targets and off-target effects. nih.gov

In a typical multi-omics study, cells or an organism would be treated with this compound, and then samples would be collected at different time points for analysis. Transcriptomics (e.g., RNA-Seq) would reveal changes in gene expression, proteomics would identify alterations in protein levels and post-translational modifications, and metabolomics would uncover shifts in the cellular metabolic profile.

By integrating these datasets, researchers can construct detailed models of the cellular pathways that are perturbed by this compound. mdpi.com This can lead to the identification of key proteins or pathways that are directly targeted by the compound, providing valuable insights into its mechanism of action.

A potential multi-omics workflow for studying this compound is presented below:

Omics LayerTechniqueInformation Gained
Transcriptomics RNA-SeqChanges in gene expression profiles in response to this compound.
Proteomics Mass Spectrometry-based proteomicsAlterations in protein abundance and post-translational modifications.
Metabolomics LC-MS and NMR spectroscopyPerturbations in cellular metabolism and identification of affected metabolic pathways.
Data Integration Bioinformatics and systems biology toolsConstruction of a comprehensive model of this compound's mechanism of action.

Advanced Bioengineering Approaches for this compound Production

If this compound proves to be a valuable compound, its natural source may not be sufficient for large-scale production. Advanced bioengineering approaches offer a sustainable and scalable alternative. This would involve transferring the identified biosynthetic pathway of this compound into a well-characterized industrial microorganism, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli.

The process, known as heterologous expression, involves introducing the genes for the this compound biosynthetic enzymes into the host organism. However, simply introducing the genes is often not enough. Metabolic engineering is usually required to optimize the host's metabolism to support high-level production of the desired compound. This can involve upregulating the supply of precursor molecules, downregulating competing metabolic pathways, and optimizing the expression levels of the biosynthetic enzymes.

Synthetic biology tools, such as CRISPR-Cas9, can be used to make precise modifications to the host genome to achieve these goals. The ultimate aim is to create a microbial cell factory that can efficiently produce this compound from simple and inexpensive starting materials like glucose.

A hypothetical table illustrating the steps in bioengineering this compound production is provided below:

Strain IDEngineering StrategyThis compound Titer (mg/L)
Neo-Y01 Introduction of the core this compound biosynthetic genes into S. cerevisiae.1.5
Neo-Y02 Upregulation of the mevalonate (B85504) pathway to increase precursor supply.12.8
Neo-Y03 Downregulation of competing pathways (e.g., sterol biosynthesis).45.2
Neo-Y04 Optimization of enzyme expression levels using strong promoters.150.7

Role of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule that is used to study biological systems. nih.gov An ideal chemical probe has high affinity and selectivity for its target protein. nih.gov If this compound is found to have a specific molecular target, it could be developed into a valuable chemical probe. This would involve synthesizing a derivative of this compound that retains its biological activity but also contains a "tag" that allows for its detection or isolation.

Common tags include fluorescent dyes for imaging applications, biotin (B1667282) for affinity purification of the target protein, or a photo-crosslinking group that can be used to covalently link the probe to its target upon exposure to UV light. These this compound-based chemical probes could be used to visualize the subcellular localization of its target, to identify the target protein from a complex mixture of cellular proteins, and to study the dynamics of the interaction between this compound and its target in living cells.

The development of such probes would be a powerful tool for dissecting the biological functions of this compound's target and for understanding the molecular basis of its therapeutic effects.

A table of potential this compound-based chemical probes and their applications is shown below:

Probe IDTagApplication
Neo-Fluor Fluorescent dye (e.g., fluorescein)Visualizing the subcellular localization of the target protein via fluorescence microscopy.
Neo-Biotin BiotinIdentifying the target protein through affinity purification and mass spectrometry.
Neo-Photo Photo-affinity label (e.g., benzophenone)Covalently labeling the target protein for identification and mapping of the binding site.
Neo-Click Click-chemistry handle (e.g., alkyne)In situ labeling and visualization of the target protein in living cells.

Q & A

Q. How can researchers enhance the rigor of this compound’s preclinical data for regulatory submissions?

  • Answer : Align with FDA/EMA guidelines by including GLP-compliant toxicity studies, dose-ranging experiments, and stability batches. Use independent contract research organizations (CROs) for critical assays and submit raw datasets to public repositories (e.g., ChEMBL) .

Key Considerations

  • Replicability : Share protocols, raw data, and analytical code via repositories like Zenodo or GitHub .
  • Bias Mitigation : Pre-register hypotheses and use blinded data analysis .
  • Interdisciplinary Validation : Cross-validate findings with orthogonal methods (e.g., computational + experimental) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.